molecular formula C10H10FNO B13459068 6-fluoro-5-methoxy-7-methyl-1H-indole

6-fluoro-5-methoxy-7-methyl-1H-indole

Cat. No.: B13459068
M. Wt: 179.19 g/mol
InChI Key: PHNQRYZKYJXXNJ-UHFFFAOYSA-N
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Description

6-fluoro-5-methoxy-7-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 6-fluoro-5-methoxy-7-methyl-1H-indole, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring . Specific reaction conditions and reagents may vary depending on the desired substituents on the indole ring.

Industrial Production Methods

Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-5-methoxy-7-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 6-fluoro-5-methoxy-7-methyl-1H-indole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-5-methoxy-7-methyl-1H-indole is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of fluorine, methoxy, and methyl groups can enhance its stability, lipophilicity, and potential interactions with biological targets .

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

6-fluoro-5-methoxy-7-methyl-1H-indole

InChI

InChI=1S/C10H10FNO/c1-6-9(11)8(13-2)5-7-3-4-12-10(6)7/h3-5,12H,1-2H3

InChI Key

PHNQRYZKYJXXNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1F)OC)C=CN2

Origin of Product

United States

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